molecular formula C35H55N9O11 B1666850 Berlopentin CAS No. 91418-71-2

Berlopentin

Cat. No. B1666850
CAS RN: 91418-71-2
M. Wt: 777.9 g/mol
InChI Key: KSWRINCJIKCVPA-RRUDZPKISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Berlopentin is splenopentin analog used to treat HIV positive patients;  has immunostimulatory properties. Splenopentin--influence on antibody formation in immunosuppressed animals and on phagocytic capability of human granulocytes.

Scientific Research Applications

Pharmacokinetics Interaction with Caffeine

Berlopentin's influence on the clearance of drugs metabolized by hepatic microsomal oxidation was studied, showing that it does not significantly affect caffeine elimination, indicating that Berlopentin coadministration is unlikely to affect the clearance of such drugs (Simon et al., 1992).

Inhibition of Adenylyl Cyclase

Research on the ORL1 receptor, closely related to opioid receptors, found that in cells transfected with ORL1, etorphine, a nonselective opiate agonist, mediated inhibition of adenylyl cyclase. Although not directly referencing Berlopentin, this study highlights the complexity of receptor interactions, which may be relevant for understanding Berlopentin's broader pharmacological effects (Mollereau et al., 1994).

Antitumor Effects and Drug Development

Berlopentin's application in the antitumor domain is not directly studied, but the evolution of drug discovery, especially in molecular biology and genomic sciences, has led to the development of more tailored drugs targeting specific molecular defects, a principle that could be applicable to Berlopentin (Drews, 2000).

Potential in Genomic Research

The development of CTRL, a dynamic consent and participant engagement platform, exemplifies the advancements in genomic research. While not directly involving Berlopentin, this research area's growth indicates increasing opportunities for drug research and application in genomic medicine, which may include drugs like Berlopentin in the future (Haas et al., 2021).

Antithrombotic Medicine

A study on the aqueous extract of Rabdosia rubescens, used traditionally as an antithrombotic medicine, found that it inhibits platelet aggregation and thrombosis. While Berlopentin is not directly referenced, the exploration of natural compounds in this field could inform further research on similar compounds like Berlopentin (Wang et al., 2015).

properties

CAS RN

91418-71-2

Product Name

Berlopentin

Molecular Formula

C35H55N9O11

Molecular Weight

777.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-acetamido-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H55N9O11/c1-19(2)29(33(53)43-27(34(54)55)18-22-10-12-23(47)13-11-22)44-32(52)26(14-15-28(48)49)42-31(51)25(8-5-6-16-38-20(3)45)41-30(50)24(40-21(4)46)9-7-17-39-35(36)37/h10-13,19,24-27,29,47H,5-9,14-18H2,1-4H3,(H,38,45)(H,40,46)(H,41,50)(H,42,51)(H,43,53)(H,44,52)(H,48,49)(H,54,55)(H4,36,37,39)/t24-,25-,26-,27-,29-/m0/s1

InChI Key

KSWRINCJIKCVPA-RRUDZPKISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C(CCCN=C(N)N)NC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

RXEVY

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(N(alpha)-acetyl-Arg)-(N(epsilon)-acetyl-Lys)-Glu-Val-Tyr
(N(alpha)-acetylarginyl)-(N(epsilon)-acetyllysyl)-glutamyl-valyl-tyrosine
berlopentin
berlopentin hydrochloride
DA SP-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berlopentin
Reactant of Route 2
Berlopentin
Reactant of Route 3
Berlopentin
Reactant of Route 4
Berlopentin
Reactant of Route 5
Reactant of Route 5
Berlopentin
Reactant of Route 6
Berlopentin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.